Product packaging for Ganstigmine(Cat. No.:CAS No. 457075-21-7)

Ganstigmine

Cat. No.: B1244776
CAS No.: 457075-21-7
M. Wt: 381.5 g/mol
InChI Key: ZOBDWFRKFSPCRB-UNMCSNQZSA-N
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Description

Contextualization of Acetylcholinesterase Inhibitors within Neurochemical Research

Acetylcholinesterase (AChE) inhibitors represent a significant class of compounds within neurochemical research, primarily due to their role in modulating the cholinergic system. heraldopenaccess.usspandidos-publications.com The central nervous system relies on neurotransmitters to relay signals between neurons, and acetylcholine (B1216132) (ACh) is a key neurotransmitter involved in cognitive functions such as memory and learning. acs.orgpeerj.com The enzyme acetylcholinesterase terminates this signaling process by rapidly hydrolyzing acetylcholine in the synaptic cleft. heraldopenaccess.uspeerj.com

A central tenet in the study of certain neurodegenerative disorders, known as the "cholinergic hypothesis," posits that a deficiency in cholinergic neurotransmission contributes significantly to cognitive decline. spandidos-publications.comnih.govtandfonline.com This hypothesis has been a major driver in the development of therapeutic strategies aimed at enhancing acetylcholine levels in the brain. spandidos-publications.comtandfonline.com AChE inhibitors achieve this by blocking the action of the AChE enzyme, thereby reducing the breakdown of acetylcholine and increasing its concentration and duration of action in the synapse. alzheimers.org.ukdrugbank.com This elevation in ACh levels is intended to compensate for the loss of cholinergic neurons and improve communication between them, potentially alleviating cognitive symptoms. spandidos-publications.comalzheimers.org.uk Consequently, the inhibition of acetylcholinesterase has become a primary therapeutic strategy for addressing the symptoms of conditions like Alzheimer's disease (AD). heraldopenaccess.ustandfonline.com

Rationale for Investigating Ganstigmine as a Novel Chemical Entity for Cholinergic System Modulation

This compound (CHF2819) emerged as a promising investigational compound precisely to address the gaps left by earlier acetylcholinesterase inhibitors. ncats.io A key part of the rationale for its development was its unique chemical origin and properties. This compound is a carbamate-based inhibitor derived from geneserine, the N-oxide of physostigmine (B191203). ncats.ionih.gov This structural heritage placed it in a well-established class of inhibitors but with novel modifications. acs.org

Preclinical research identified several characteristics that made this compound a suitable candidate for modulating the cholinergic system:

High Potency and Selectivity : this compound was found to be a potent inhibitor of AChE and demonstrated high selectivity for AChE over BChE. ncats.io One study noted it was 115 times more potent against AChE than BChE. This selectivity was considered advantageous for targeting the primary enzyme responsible for acetylcholine breakdown in the brain.

Long Duration of Action : In vivo studies revealed that this compound has a long-lasting inhibitory effect on AChE, a desirable pharmacokinetic property that could support less frequent dosing. ncats.ioacs.org

Central Nervous System Specificity : The compound showed a preference for inhibiting brain AChE over peripheral AChE, which could potentially lead to fewer peripheral cholinergic side effects.

Neuroprotective Effects : Beyond its primary function as an AChE inhibitor, this compound demonstrated neuroprotective qualities. Studies showed it could prevent progressive neuronal cell death resulting from growth factor deprivation. ncats.ioimrpress.com

Selective Neurochemical Profile : Research indicated that while this compound significantly increases extracellular concentrations of acetylcholine in the rat prefrontal cortex, it does not affect the levels of other major neurotransmitters like serotonin (B10506), noradrenaline, or dopamine (B1211576). ncats.ionih.gov This suggested a targeted mechanism of action on the cholinergic system.

These combined attributes provided a strong scientific rationale for investigating this compound as a next-generation AChE inhibitor for neurodegenerative disorders. ncats.ionih.gov

Overview of Key Academic Research Paradigms Investigating this compound

The scientific investigation of this compound has employed a multi-faceted approach, utilizing various research paradigms to characterize its effects from the molecular to the behavioral level.

In Vivo Neurochemical and Behavioral Studies: A primary research paradigm involved in vivo studies in animal models, particularly rats. Microdialysis techniques were used to directly measure the effects of this compound on extracellular neurotransmitter levels in specific brain regions like the prefrontal cortex. nih.gov These studies confirmed the compound's ability to increase acetylcholine levels. nih.gov Behavioral assessments were also conducted, for instance, examining this compound's ability to reverse scopolamine-induced deficits in memory and habituation, providing functional evidence of its cognitive-enhancing potential. nih.govnih.gov

Transgenic Animal Models of Disease: To understand its effects in a disease context, this compound was studied in transgenic mouse models of Alzheimer's-like pathology, such as the AD11 anti-nerve growth factor (anti-NGF) mice. nih.govtandfonline.com This paradigm allowed researchers to assess whether the drug could rescue or prevent neurodegenerative phenotypes and behavioral deficits characteristic of the model. nih.gov These studies compared this compound's effects with other inhibitors like donepezil (B133215), demonstrating that while it could reverse cholinergic and behavioral deficits, it did not affect amyloid and phosphotau accumulation in this specific model. nih.govtandfonline.com

In Vitro Cellular Models: The effect of this compound on cellular processes relevant to neurodegeneration was investigated using in vitro models, such as the SH-SY5Y human neuroblastoma cell line. nih.gov This research paradigm focused on whether the compound could modulate the metabolism of amyloid precursor protein (APP), a key protein in the pathogenesis of Alzheimer's disease. nih.gov Findings suggested that this compound could promote the release of the non-amyloidogenic soluble APP fragment (sAPPα), indicating a potential disease-modifying action through indirect cholinergic stimulation. nih.gov

Structural Biology and Molecular Modeling: To elucidate the precise mechanism of inhibition, X-ray crystallography was used to determine the three-dimensional structure of this compound covalently bound to its target enzyme, Torpedo californica acetylcholinesterase (TcAChE). acs.org This structural analysis provided a detailed view of the molecular interactions within the enzyme's active site, explaining the compound's potent and long-lasting inhibitory action. acs.org Specifically, it revealed a key hydrogen bond between this compound's carbamoyl (B1232498) moiety and the active site histidine (His440), which helps inactivate the catalytic triad (B1167595). acs.org

The table below summarizes key findings from these research paradigms.

Research ParadigmModel SystemKey FindingsReference(s)
In Vivo Neurochemistry Rat Prefrontal CortexThis compound significantly increases basal extracellular acetylcholine concentrations. No significant effect on serotonin, noradrenaline, or dopamine levels. nih.gov
In Vivo Behavioral Rat Model (Scopolamine-induced deficit)Reverses scopolamine-induced deficits in habituation and non-spatial working memory. nih.gov
Transgenic Disease Model AD11 anti-NGF MiceReverses cholinergic and behavioral deficits. Does not alter amyloid and phosphotau accumulation in this model. nih.govtandfonline.com
In Vitro Cellular SH-SY5Y Neuroblastoma CellsPromotes an increase in the release of soluble amyloid precursor protein alpha (sAPPα). nih.gov
Structural Biology TcAChE Crystal StructureThe carbamoyl moiety of this compound binds covalently to the active-site serine and forms a key hydrogen bond with His440, inactivating the enzyme. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27N3O3 B1244776 Ganstigmine CAS No. 457075-21-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(4aS,9aS)-2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl] N-(2-ethylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-5-15-8-6-7-9-18(15)23-21(26)27-16-10-11-19-17(14-16)22(2)12-13-24(3)28-20(22)25(19)4/h6-11,14,20H,5,12-13H2,1-4H3,(H,23,26)/t20-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBDWFRKFSPCRB-UNMCSNQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)OC2=CC3=C(C=C2)N(C4C3(CCN(O4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)OC2=CC3=C(C=C2)N([C@@H]4[C@]3(CCN(O4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196607
Record name Ganstigmine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457075-21-7
Record name Ganstigmine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457075217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ganstigmine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06525
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ganstigmine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GANSTIGMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRR9SV89XI
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization Strategies for Ganstigmine and Analogs

Total Synthesis Approaches to Ganstigmine Scaffolds

The synthesis of this compound and its analogs is fundamentally linked to the construction of its parent tricycle, the geneserine scaffold. Geneserine, an alkaloid first isolated from the Calabar bean (Physostigma venenosum), provides the core structure upon which the specific carbamate (B1207046) functionality of this compound is built. psu.eduresearchgate.net The development of methods to construct this complex framework, particularly with control over its stereochemistry, has been a significant focus of synthetic organic chemistry.

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. deanfrancispress.comslideshare.netnumberanalytics.com For the geneserine core, a key total synthesis approach involves a retrosynthetic strategy that disconnects the molecule to reveal a crucial oxindole (B195798) intermediate. psu.edu

This retrosynthesis can be envisioned as follows:

Target Molecule: this compound, a specific N-heptyl, N-methyl carbamate derivative of geneseroline (B56026). The immediate precursor is geneserine itself or a related derivative.

Key Disconnection 1: The carbamate group on the aromatic ring can be installed late in the synthesis via reaction of a phenolic precursor with an appropriate isocyanate or carbamoyl (B1232498) chloride. This simplifies the target to the core geneserine ring system.

Key Disconnection 2: The geneserine structure can be traced back to a key oxindole intermediate (compound 2 in the scheme from Shishido et al.). psu.edu This simplifies the tricyclic system to a bicyclic one.

Key Disconnection 3: The oxindole intermediate itself can be derived from an isochromanone (3 ), which incorporates the necessary carbon framework. psu.edu

Starting Material: This retrosynthetic pathway ultimately leads to a simpler benzocyclobutene derivative (4 ) as a versatile starting material. psu.edu

The forward synthesis, therefore, involves several key reaction steps to construct the core structure:

Tandem Electrocyclic acs.orgacs.org Sigmatropic Reaction: Heating the benzocyclobutene precursor (4 ) quantitatively yields the isochromanone (3 ). psu.edu

Formation of Bromo Ether: Reduction of the lactone in the isochromanone followed by treatment with N-bromosuccinimide (NBS) provides a bromo ether (5 ), setting up the formation of the heterocyclic ring. psu.edu

Oxindole Formation: A sequence of oxidations and a Shioiri reaction converts the side chain into a carbamate, followed by deprotection and subsequent oxidation to yield the key oxindole intermediate (2 ). psu.edu

Ring Closure and Functionalization: The final rings of the geneserine scaffold are formed from the oxindole intermediate. This involves cleavage of a methyl ether to a phenol (B47542), which is then treated with methyl isocyanate to form the urethane (B1682113) found in the natural product. psu.edu

Stereoselectivity, the preferential formation of one stereoisomer over another, is critical in the synthesis of bioactive molecules like this compound, as different enantiomers can have vastly different biological activities. saskoer.caslideshare.netkth.se this compound possesses N-stereogenic centers, making it a chiral N-oxide. nih.govresearchgate.net

Achieving stereocontrol in the synthesis of the this compound scaffold and its analogs is a significant challenge. Efforts in this area focus on asymmetric synthesis, which creates chiral compounds from achiral or racemic precursors. slideshare.net A key transformation is the oxidation of the tertiary amine of the physostigmine-like precursor to the corresponding N-oxide of the geneserine structure.

Recent advances have focused on catalytic enantioselective N-oxidation methodologies. One such approach employs a chiral ion-pair catalyst composed of a bisguanidinium cation and an achiral oxodiperoxomolybdosulfate anion. nih.gov This system has demonstrated high enantioselectivity in the N-oxidation of various cyclic and acyclic amines, representing a powerful strategy for accessing specific enantiomers of this compound and its analogs. nih.gov The robustness of the resulting chiral N-oxide structure is notable, as it can undergo further chemical transformations without significant loss of enantiomeric purity. nih.gov

Retrosynthetic Analysis and Key Reaction Steps for this compound Core Structures

Development of Novel Synthetic Transformations Applicable to Geneserine-Derived Carbamates

The generation of this compound and its derivatives often relies on synthetic transformations performed on the geneserine core or its precursors. psu.eduresearchgate.net These transformations are designed to install the desired carbamate group and to create a diverse range of analogs for further study.

Catalysis offers an efficient means to generate libraries of this compound analogs. Catalytic methods can enable reactions that are otherwise difficult and can provide high levels of selectivity. research-solution.com

Brønsted Acid Catalysis: The synthesis of carbamates can be achieved via the direct reaction of a hydroxyl group (like that on the geneseroline precursor) with an isocyanate under Brønsted acid catalysis. nih.govnih.gov This provides a direct route to various N-aryl and N-alkyl carbamate derivatives.

Metal-Catalyzed Cross-Coupling: While not explicitly detailed for this compound itself in the provided context, metal-catalyzed reactions, such as those using copper or iron, are generally powerful tools for C-H functionalization and the formation of C-N bonds, which could be applied to create novel derivatives. acs.org

Asymmetric Catalysis: As mentioned previously, chiral catalysts are crucial for the enantioselective synthesis of specific this compound stereoisomers. nih.gov The use of a chiral bisguanidinium ion-pair catalyst for N-oxidation is a prime example of a sophisticated catalytic strategy applicable to this class of compounds. nih.gov

The synthesis of specific this compound derivatives involves key functionalization reactions. These reactions modify the core scaffold to introduce the desired carbamate side chain and other functional groups. acs.org

Oxidation of Physostigmine (B191203) Analogs: A common and effective method for creating geneserine derivatives is the direct oxidation of their physostigmine counterparts. acs.org A series of phenylcarbamate analogues of geneserine have been successfully synthesized using this oxidation strategy. acs.org

Carbamate Formation: The defining functional group of this compound is its carbamate moiety. This is typically installed by reacting the phenolic hydroxyl group of the geneseroline precursor with a suitable isocyanate (e.g., N-heptyl-N-methyl-carbamoyl chloride or a related isocyanate). psu.eduacs.org For example, the synthesis of the core urethane in geneserine involves treating the corresponding phenol with methyl isocyanate in the presence of a base like sodium hydride. psu.edu

Derivatization via Cycloaddition: Modern synthetic methods, such as the dearomative (3 + 2) cycloaddition of nitrobenzofurans and para-quinamines, offer pathways to construct complex benzofuro[3,2-b]indol-3-one derivatives, which are structurally related scaffolds, demonstrating the potential for advanced methods in creating diverse analogs. researchgate.net

Catalytic Strategies for this compound Analog Generation

Rational Design and Synthesis of this compound Analog Libraries for Structure-Activity Relationship Studies

Rational drug design involves creating molecules with a specific structure predicted to have a desired biological activity. nih.gov For this compound, this entails synthesizing a library of related compounds to perform structure-activity relationship (SAR) studies. nih.govhelsinki.fi These studies systematically alter parts of the molecule—such as the N-alkyl groups on the carbamate—to understand how these changes affect its potency and selectivity as a cholinesterase inhibitor. acs.org

The synthesis of a library of this compound analogs allows researchers to probe the interactions between the inhibitor and its target enzyme, acetylcholinesterase (AChE). acs.org For example, a series of phenylcarbamate analogues of geneserine were synthesized by oxidizing their physostigmine counterparts. acs.org These compounds, which exist as an equilibrium of N-oxide and 1,2-oxazine tautomers, were evaluated for their ability to inhibit human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). acs.org

The findings from such studies are crucial for optimizing the drug's properties. The data revealed that while the N-oxide and 1,2-oxazine forms had similar potencies against AChE, the 1,2-oxazine structures were more potent against BChE. acs.org However, none of the tested geneserine analogues proved to be as potent or selective as their parent physostigmine counterparts, highlighting the subtle structural requirements for high-affinity binding. acs.org The crystal structure of this compound bound to its target enzyme provides a detailed 3D framework that further guides the rational design of new compounds with potentially improved pharmacological profiles. acs.org

Table 1: Research Findings on Geneserine Analogues' Inhibitory Activity

This table presents data on the inhibitory potency of various synthesized geneserine analogues against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Compound NameStructure TypeAChE IC₅₀ (μM)BChE IC₅₀ (μM)Reference
Geneserine Phenylcarbamate (6)1,2-Oxazine0.38 ± 0.040.14 ± 0.01 acs.org
Geneserine Phenylcarbamate N-Oxide (7)N-Oxide0.29 ± 0.010.62 ± 0.05 acs.org
Geneserine 4'-Methoxyphenylcarbamate (8)1,2-Oxazine1.17 ± 0.080.31 ± 0.02 acs.org
Geneserine 4'-Methoxyphenylcarbamate N-Oxide (9)N-Oxide1.10 ± 0.060.72 ± 0.06 acs.org
Geneserine 4'-Chlorophenylcarbamate (10)1,2-Oxazine0.17 ± 0.010.11 ± 0.01 acs.org
Geneserine 4'-Chlorophenylcarbamate N-Oxide (11)N-Oxide0.15 ± 0.010.31 ± 0.02 acs.org
Geneserine 4'-Nitrophenylcarbamate (12)1,2-Oxazine2.10 ± 0.100.07 ± 0.01 acs.org
Geneserine 4'-Nitrophenylcarbamate N-Oxide (13)N-Oxide1.90 ± 0.100.50 ± 0.04 acs.org

Parallel Synthesis Techniques for this compound Derivatives

Parallel synthesis is a powerful strategy in medicinal chemistry for the rapid creation of large, organized libraries of distinct compounds. nih.govmt.com This technique accelerates the drug discovery process by enabling the simultaneous synthesis of hundreds or thousands of molecules, making it ideal for exploring the chemical space around a lead compound like this compound. mt.comscribd.com The core of this compound is a geneserine-derived carbamate structure. escholarship.org The parallel synthesis of its derivatives would logically focus on modifying the key components of this scaffold: the carbamate moiety, the phenyl ring, and the core heterocyclic system.

The general approach involves the use of a common chemical scaffold or intermediate which is then treated with a diverse set of reagents in a spatially separated array, such as a multiwell plate. researchgate.net For this compound derivatives, a plausible parallel synthesis campaign would start with a common precursor, such as the physostigmine-like heterocyclic core, and diversify it at specific positions. One key point of diversification is the phenylcarbamoyl group. A library of derivatives can be generated by reacting the core alcohol with a variety of substituted phenyl isocyanates or by using a two-step procedure involving different anilines and a carbonylating agent. This allows for systematic variation of the substituents on the phenyl ring to probe interactions with the enzyme's active site. acs.org

Flow chemistry systems can also be employed for the multicomponent synthesis of libraries of heterocyclic compounds, offering rapid reaction optimization and scale-up capabilities. mdpi.com For instance, a flow system could be designed for the synthesis of various tricyclic-tetrahydroquinolines, which share structural similarities with the this compound core. mdpi.com

The table below outlines a representative parallel synthesis scheme for generating a library of this compound analogs.

Table 1: Parallel Synthesis Strategy for this compound Analogs

Synthesis Stage Scaffold/Intermediate Building Blocks/Reagents Reaction Type Purpose of Diversification
Core Modification Geneserine or Physostigmine-like core Alkyl halides, aldehydes N-alkylation, Reductive amination Explore the role of substituents on the heterocyclic core.
Carbamate Formation Modified heterocyclic core with hydroxyl group Substituted Phenyl Isocyanates, Aryl Chloroformates Carbamoylation Introduce diverse electronic and steric features on the phenyl ring.

| Side-Chain Variation | Precursor with reactive handle (e.g., amine, halide) | Various amines, boronic acids, alkynes | Nucleophilic substitution, Suzuki coupling, Sonogashira coupling | Modify peripheral regions to improve physicochemical properties. |

Fragment-Based Synthesis Approaches in this compound Research

Fragment-Based Drug Discovery (FBDD) is a rational approach to lead identification that begins with screening low-molecular-weight fragments (typically <300 Da) for weak binding to the biological target. mdpi.com Once identified, these fragments are then optimized and linked together or "grown" to produce a more potent lead compound. mdpi.com In the context of this compound research, FBDD is used to design novel acetylcholinesterase inhibitors by identifying key interaction points within the enzyme's active site. mdpi.comnih.gov

The design process for new cholinesterase inhibitors often involves analyzing the crystal structures of AChE complexed with known inhibitors like this compound. mdpi.com This reveals crucial structural fragments and their interactions. For AChE, key interactions include π-π stacking with aromatic residues like Trp84 and Phe330, and hydrogen bonds. mdpi.com Fragments such as piperidine, piperazine, and morpholine (B109124) are known to form favorable cation-π interactions within the active site gorge. mdpi.com

A typical fragment-based approach in this compound research would follow these steps:

Fragment Library Screening: A library of small, chemically diverse fragments is screened against acetylcholinesterase to identify binders.

Hit Validation & Structural Analysis: The binding of "hit" fragments is confirmed, and X-ray crystallography or NMR spectroscopy is used to determine their precise binding mode within the AChE active site.

Fragment Elaboration or Linking: Synthetic chemistry is then employed to either "grow" a fragment by adding new functional groups to improve affinity or to link two or more fragments that bind to adjacent sites. mdpi.comnih.gov For example, a fragment that binds to the catalytic anionic site (CAS) could be linked to another that interacts with the peripheral anionic site (PAS) of AChE.

This strategy was successfully used to develop potent galantamine derivatives, where a library was created based on a model of a binding core (galantamine), a linker, and an aromatic fragment. mdpi.comnih.gov A similar approach could leverage the this compound scaffold as the core, linking it to fragments identified to bind in nearby pockets. Covalent docking protocols are also used to model the Michaelis complexes of carbamates like this compound to understand stabilizing interactions, which can guide the design of new analogs. nih.gov

The table below illustrates a potential fragment-based synthesis workflow for novel inhibitors using this compound-related scaffolds.

Table 2: Fragment-Based Synthesis Workflow for this compound Analogs

Phase Methodology Key Fragments/Moieties Objective
Fragment Identification X-ray Crystallography, NMR Screening Piperidine, Morpholine, Substituted benzenes, Indole derivatives Identify low-molecular-weight binders to AChE active site pockets. mdpi.com
Structure-Guided Growth Synthetic elaboration Linking fragments to a this compound-like core (e.g., geneserine) Extend fragments toward unoccupied binding pockets to increase potency and selectivity.
Fragment Linking Multi-step synthesis Flexible or rigid linkers Connect two or more distinct fragments that bind to different sub-sites within the enzyme. mdpi.com

| Lead Optimization | Structure-Activity Relationship (SAR) studies | Final elaborated or linked compounds | Refine the chemical structure to optimize efficacy, selectivity, and drug-like properties. collaborativedrug.com |

Molecular and Cellular Mechanism of Action of Ganstigmine

A Closer Look at Acetylcholinesterase Inhibition by Ganstigmine

This compound's primary mechanism of action involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). kau.edu.sancats.io This inhibition leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft. nih.gov

In Vitro Kinetic Analysis of this compound-Enzyme Interaction

Kinetic studies have demonstrated that this compound acts as a potent inhibitor of acetylcholinesterase. It exhibits a higher potency against AChE compared to another cholinesterase, butyrylcholinesterase (BuChE), with a selectivity ratio of 115-fold in favor of AChE. kau.edu.sa The inhibition of AChE by carbamate-based inhibitors like this compound is characterized by a rapid carbamoylation of the active-site serine, followed by a slow regeneration of the enzyme. nih.gov This pseudo-irreversible inhibition results in a long-lasting effect. ncats.ioacs.org

The inhibitory potency of this compound and its derivatives has been quantified through in vitro assays measuring the half-maximal inhibitory concentration (IC50). For instance, an analogue of geneserine with a methyl group at a specific position on the phenyl ring showed an IC50 value of 7.61 μM for Torpedo californica acetylcholinesterase (TcAChE) inhibition, compared to 1.71 μM for the parent compound. nih.gov

The Covalent Bond with Active Site Serine Residues

Crystal structure analysis of the this compound conjugate with Torpedo californica acetylcholinesterase (TcAChE) has provided detailed insights into its binding mechanism. kau.edu.saacs.org The carbamoyl (B1232498) moiety of this compound forms a covalent bond with the serine residue (Ser200) located in the active site of the enzyme. kau.edu.sanih.gov This covalent modification is a key feature of its inhibitory action. acs.org

Furthermore, the nitrogen atom of the carbamoyl group engages in a crucial hydrogen-bonding interaction with a histidine residue (His440) in the active site. kau.edu.saacs.org This interaction is believed to contribute to the inactivation of the catalytic triad (B1167595) of the enzyme and explains the prolonged duration of this compound's action in vivo. acs.org Unlike some other carbamate (B1207046) inhibitors, the leaving group of this compound, geneseroline (B56026), is not retained within the catalytic pocket of the enzyme after the carbamoylation step. kau.edu.saacs.org

This compound's Impact on Amyloid Precursor Protein Metabolism in Cellular Models

Investigations using cellular models have explored the influence of this compound on the metabolic processing of amyloid precursor protein (APP), a key protein implicated in the pathology of Alzheimer's disease. nih.govresearchgate.net

Modulating sAPPalpha Release in Neuroblastoma Cell Lines

Studies conducted on the human neuroblastoma cell line SH-SY5Y have shown that this compound can modulate the release of the soluble alpha-secretase-cleaved fragment of APP (sAPPα). nih.gov Short-term treatment with this compound resulted in a modest increase in the secretion of sAPPα, with the maximum effect being an approximate 1.5-fold increase compared to the baseline. nih.gov This effect is thought to be a consequence of indirect cholinergic stimulation. nih.gov Several other acetylcholinesterase inhibitors, such as tacrine, physostigmine (B191203), and donepezil (B133215), have also been reported to increase sAPPα release in cell cultures. imrpress.com

Analysis of Cholinergic System Stimulation by this compound in Preclinical Models

Preclinical studies in animal models have provided evidence for the stimulatory effects of this compound on the cholinergic system. nih.gov In vivo microdialysis studies in rats have demonstrated that both local and oral administration of this compound significantly increases the extracellular concentrations of acetylcholine in the prefrontal cortex. nih.gov

Repeated oral administration of this compound over six consecutive days was also found to significantly elevate the basal extracellular levels of acetylcholine in the rat prefrontal cortex. nih.gov This enhancement of cholinergic transmission is a direct consequence of its acetylcholinesterase inhibitory activity. nih.gov Notably, these studies also indicated that this compound did not affect the concentrations of other neurotransmitters such as serotonin (B10506), noradrenaline, and dopamine (B1211576), suggesting a degree of selectivity for the cholinergic system. nih.gov Furthermore, this compound was shown to counteract scopolamine-induced deficits in habituation and non-spatial working memory in rats, further supporting its ability to enhance cholinergic function. nih.gov

Extracellular Acetylcholine Concentration Increases in Specific Brain Regions

This compound (CHF2819) is a novel, orally active acetylcholinesterase inhibitor that enhances cholinergic transmission in the brain. nih.gov As an inhibitor of acetylcholinesterase, this compound's primary mechanism involves preventing the breakdown of the neurotransmitter acetylcholine (ACh). This inhibition leads to an accumulation of ACh in the synaptic cleft, thereby increasing its availability to bind with postsynaptic receptors. drugbank.com

In vivo microdialysis studies in rats have demonstrated that this compound administration leads to a significant increase in the extracellular concentrations of acetylcholine in the prefrontal cortex. nih.gov This effect was observed following both local application and oral administration of the compound. nih.gov Furthermore, research has indicated that repeated oral treatment with this compound can lead to a sustained increase in the basal extracellular levels of ACh in the rat prefrontal cortex. nih.gov The elevation of ACh in this specific brain region is a key component of this compound's neurochemical effects. nih.gov The hippocampus is another critical area heavily innervated by cholinergic neurons where ACh levels are crucial for functions like memory formation. frontiersin.org While direct studies on this compound's effect on the hippocampus were not detailed in the provided results, the prefrontal cortex findings are significant.

Table 1: Effect of this compound on Extracellular Acetylcholine in Rat Prefrontal Cortex

Administration Route Dosage Effect on Extracellular ACh Citation
Local 1 and 10 µM Significant Increase nih.gov
Oral (Acute) 1.5 and 3 mg/kg Significant Increase nih.gov

Impact on Cholinergic Neurotransmission Pathways

By increasing the concentration of acetylcholine at the synapse, this compound facilitates the transmission of impulses across neuromuscular junctions and within central cholinergic pathways. pediatriconcall.com The elevated levels of ACh enhance the activation of both nicotinic and muscarinic cholinergic receptors, which are crucial for various physiological and cognitive processes. frontiersin.orgderangedphysiology.com This enhanced cholinergic action is the fundamental outcome of acetylcholinesterase inhibition. drugbank.compediatriconcall.com

Exploration of Potential Non-Cholinergic Interactions of this compound

An important aspect of this compound's pharmacological profile is its specificity for the cholinergic system. Research conducted on its neurochemical effects has explored potential interactions with other major neurotransmitter systems. nih.gov

Studies have shown that acute administration of this compound at doses effective in elevating acetylcholine did not alter the extracellular concentrations of serotonin (5-HT) or noradrenaline (NA) in the rat prefrontal cortex. nih.gov Similarly, levels of dopamine (DA) and its metabolites were also unaffected by the acute administration of the compound. nih.gov Furthermore, repeated treatment with this compound over several days did not impact the basal extracellular concentrations of 5-HT, NA, DA, or their metabolites. nih.gov This suggests a high degree of selectivity for the cholinergic system, with minimal direct interaction with the serotonergic, noradrenergic, or dopaminergic pathways. nih.gov

Table 2: Summary of this compound's Non-Cholinergic Interactions in Rat Prefrontal Cortex

Neurotransmitter Effect of Acute this compound Administration Effect of Repeated this compound Administration Citation
Serotonin (5-HT) No significant change No significant change nih.gov
Noradrenaline (NA) No significant change No significant change nih.gov

Structure Activity Relationship Sar and Structure Based Design of Ganstigmine Analogs

Systematic Exploration of Structural Determinants for Acetylcholinesterase Inhibition

The inhibitory activity of Ganstigmine and its analogs against acetylcholinesterase is intricately linked to specific structural components and their interactions within the enzyme's active site. nih.govacs.org

Role of Carbamoyl (B1232498) Moiety and Geneserine Derivatives

This compound, a derivative of geneserine, exerts its inhibitory effect through its carbamate (B1207046) structure. nih.govkau.edu.sa The core of its mechanism involves the carbamoyl moiety, which forms a covalent bond with the active-site serine residue of acetylcholinesterase. acs.orgkau.edu.sa This covalent modification incapacitates the enzyme, preventing it from hydrolyzing acetylcholine (B1216132). A crucial observation from crystallographic studies is that while the carbamoyl group is covalently attached within the active site, the leaving group, geneseroline (B56026), is not retained in the catalytic pocket. nih.govacs.orgresearchgate.net This distinguishes it from some other carbamate inhibitors where the leaving group can remain and influence the binding kinetics. nih.gov The nature of the carbamoyl group itself is a key determinant of inhibitory potency. Studies on various geneserine derivatives have shown that modifications to this moiety can significantly alter the efficacy and duration of AChE inhibition. nih.gov

Hydrogen Bonding Interactions and Catalytic Triad (B1167595) Inactivation

The inactivation of acetylcholinesterase by this compound is further stabilized by specific non-covalent interactions. A pivotal interaction is the hydrogen bond formed between the nitrogen atom of this compound's carbamoyl moiety and the active site histidine (His440). nih.govacs.orgebi.ac.uk This hydrogen bond is critical for the inactivation of the catalytic triad, which, in Torpedo californica AChE, consists of Ser200, His440, and Glu327. nih.govkau.edu.sa The interaction with His440 disrupts the normal function of this triad, which is essential for the catalytic hydrolysis of acetylcholine. kau.edu.saacs.org This stable interaction is believed to contribute to the long duration of action observed for this compound in vivo. nih.govresearchgate.net The disruption of the catalytic triad is a key feature of its mechanism, leading to prolonged inhibition of the enzyme. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

To systematically explore the relationship between the chemical structure of this compound derivatives and their biological activity, Quantitative Structure-Activity Relationship (QSAR) modeling has been employed. conicet.gov.ar QSAR studies provide a mathematical framework to correlate molecular descriptors with inhibitory potency, aiding in the design of new, more effective analogs. researchgate.net

Predictive Model Development for Enhanced Activity

The development of predictive QSAR models is a crucial step in the rational design of novel this compound derivatives. conicet.gov.ar These models are built using a training set of compounds with known inhibitory activities. plos.org By identifying the key molecular properties that govern activity, these models can then be used to predict the potency of virtual or newly synthesized compounds, thereby prioritizing the most promising candidates for further investigation. For instance, a 3D-QSAR study on physostigmine (B191203) derivatives, a class of compounds related to this compound, utilized a co-crystallized this compound structure as a template for alignment, highlighting the importance of steric, electrostatic, and hydrophobic interactions. conicet.gov.ar

Descriptors and Statistical Methods for this compound SAR

A variety of molecular descriptors are used in QSAR studies of cholinesterase inhibitors. These can be broadly categorized as topological, electronic, and structural descriptors. researchgate.net For carbamate inhibitors, descriptors related to the carbamoyl nitrogen's properties, such as its charge, and the steric bulk and hydrophobicity of its substituents, have been found to be important for inhibitory activity. conicet.gov.ar Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used to build the QSAR models. conicet.gov.arplos.org The robustness and predictive power of these models are rigorously assessed through internal and external validation techniques, ensuring their reliability for guiding the design of new inhibitors. plos.orgnih.gov

Design Principles for Improving this compound-Target Binding Affinity

The insights gained from structural studies and QSAR modeling provide a set of design principles for enhancing the binding affinity of this compound analogs to acetylcholinesterase. A primary goal is to optimize the interactions within the enzyme's active site gorge. nih.govnih.gov

Key strategies include:

Modification of the Carbamoyl Group: Altering the substituents on the carbamoyl nitrogen can modulate the electronic and steric properties, potentially leading to stronger interactions with the enzyme. conicet.gov.ar

Introduction of Additional Interacting Moieties: Designing analogs that can form additional hydrogen bonds or hydrophobic interactions with residues in the active site can significantly increase binding affinity. nih.gov

Targeting both the Catalytic and Peripheral Anionic Sites: A "dual-binding" approach, where an inhibitor interacts with both the catalytic active site (CAS) at the bottom of the gorge and the peripheral anionic site (PAS) at the entrance, can lead to highly potent inhibitors. heraldopenaccess.us While this compound's leaving group does not remain in the active site, designing analogs where a portion of the molecule extends towards the PAS could be a viable strategy.

Bioisosteric Replacements and Pharmacophore Modifications within the this compound Scaffold

The exploration of bioisosteric replacements and pharmacophore modifications within the this compound scaffold has been a critical area of research aimed at optimizing its pharmacological profile as a cholinesterase inhibitor. These studies, grounded in structure-activity relationship (SAR) principles, have systematically investigated the impact of structural alterations on the potency and selectivity of this compound analogs.

Detailed investigations into the SAR of this compound and its parent compound, geneserine, have provided a foundational understanding of the key structural motifs required for potent acetylcholinesterase (AChE) inhibition. A pivotal study involving the crystal structure of the this compound conjugate with Torpedo californica acetylcholinesterase (TcAChE) offered significant insights into the binding interactions at the molecular level. acs.org This structural information, combined with in vitro and ex vivo anti-AChE activity data, has guided the rational design of novel geneserine and this compound derivatives.

The core of these SAR studies has focused on a triheterocyclic scaffold. acs.org Through systematic modifications, researchers have determined the optimal substitutions at various positions to maximize inhibitory activity. These findings indicate that specific chemical groups at defined positions on the scaffold are crucial for effective interaction with the enzyme's active site.

Key research findings have highlighted the following structural requirements for potent AChE inhibition within this class of compounds:

A methyl group at position 1 of the scaffold was identified as a favorable substitution. acs.org

The presence of a benzyl (B1604629) group at position 3 was shown to be advantageous for activity. acs.org

A phenyl group at position 9 contributed positively to the inhibitory potency. acs.org

A linear four-carbon chain at position 6 was determined to be the optimal length for this substituent. acs.org

These specific structural determinants underscore the importance of a well-defined three-dimensional arrangement of chemical features for high-affinity binding to acetylcholinesterase. The systematic replacement of different moieties at these key positions has allowed for the mapping of the pharmacophore, providing a robust framework for the design of future this compound analogs with potentially improved therapeutic properties.

The table below summarizes the structure-activity relationship findings for key analogs based on the triheterocyclic scaffold of geneserine, the parent compound of this compound.

Compound Modification from Parent Scaffold Relative AChE Inhibitory Potency
Geneserine Parent CompoundBaseline
Analog 1 Methyl at position 1Increased
Analog 2 Benzyl at position 3Increased
Analog 3 Phenyl at position 9Increased
Analog 4 Linear four-carbon chain at position 6Optimal
This compound (CHF-2819) Combination of optimal substitutionsHigh

This data illustrates the iterative process of drug design, where bioisosteric replacements and pharmacophore modifications are employed to enhance the desired biological activity. The insights gained from these studies are invaluable for the ongoing development of novel and effective treatments for conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Computational Chemistry and Molecular Modeling of Ganstigmine Interactions

Molecular Docking Studies of Ganstigmine-Acetylcholinesterase Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking studies have been crucial in understanding how it fits into the active site of AChE and the nature of the forces that stabilize this interaction.

As a carbamate (B1207046) inhibitor, this compound functions by forming a covalent bond with the catalytic serine residue (Ser200) in the AChE active site. plos.orgmdpi.com Standard non-covalent docking algorithms are insufficient to model this process. Therefore, specialized covalent docking protocols are employed. These protocols model the formation of the carbamoyl-enzyme complex, which is a critical step in the inhibition mechanism. researchgate.netnih.gov

Studies have utilized programs like GOLD (Genetic Optimisation for Ligand Docking) to model the Michaelis complex of this compound and AChE. nih.govacs.org This involves defining the carbamate moiety as the reactive group and the hydroxyl group of Ser200 as the nucleophilic partner. The protocol then explores possible conformations of the ligand that allow for the formation of the covalent bond, providing a model of the carbamylated enzyme. nih.govacs.org This approach is essential for accurately predicting the binding mode of pseudo-irreversible inhibitors like this compound. researchgate.netnih.gov

The crystal structure of the this compound-conjugate of Torpedo californica acetylcholinesterase (TcAChE) provides a definitive view of the key interactions. acs.org The carbamoyl (B1232498) moiety of this compound is covalently attached to the active-site serine. acs.org A crucial stabilizing interaction is a hydrogen bond formed between the nitrogen atom of this compound's carbamoyl group and the active site histidine (His440). acs.org

Molecular docking simulations, guided by crystallographic data, help to map out a comprehensive network of interactions. The active site of AChE is a deep and narrow gorge lined with aromatic residues. mdpi.com this compound's structure allows it to interact with key sub-sites within this gorge.

Table 1: Predicted Interactions of this compound within the AChE Active Site

Interaction Type AChE Residue/Site This compound Moiety Reference
Covalent Bond Ser200 Carbamoyl Carbonyl acs.org
Hydrogen Bond His440 Carbamoyl Nitrogen acs.org
Aromatic/π-π Stacking Trp84 (Anionic Subsite) Aromatic portions of the ligand lupinepublishers.com

These models show that beyond the covalent bond, the stability of the this compound-AChE complex is enhanced by a combination of hydrogen bonds and hydrophobic interactions within the enzyme's active site gorge. nih.govlupinepublishers.com

Covalent Docking Protocols for Carbamate Binding

Molecular Dynamics Simulations to Characterize this compound Binding and Conformational Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing how the ligand and enzyme behave over time. These simulations are critical for assessing the stability of the docked complex and understanding the conformational changes that may occur upon binding. nih.govkne-publishing.com

MD simulations of the this compound-AChE complex are used to assess the stability of the covalent adduct and the persistence of the non-covalent interactions predicted by docking. acs.orgebi.ac.uk By simulating the complex over nanoseconds, researchers can monitor key metrics like the root-mean-square deviation (RMSD) of the protein backbone and the ligand to see if the complex remains in a stable conformation. nih.gov

The binding of inhibitors can induce subtle but important conformational changes in the enzyme. researchgate.net Analysis of AChE structures complexed with various ligands, including carbamates, shows that the acyl pocket loop is a particularly adaptive structural element. researchgate.net However, studies comparing unliganded AChE with the this compound-bound structure indicate that the covalent binding of this monocarbamate does not cause significant conformational changes to the enzyme's backbone. researchgate.net It is suggested that the rotational freedom within the this compound molecule allows it to fit within the active site gorge without requiring major structural rearrangements of the enzyme. researchgate.net This contrasts with some larger or more rigid inhibitors that can induce more pronounced changes in the enzyme's structure.

Ligand-Enzyme Complex Stability and Interactions

Quantum Chemical Calculations for Electronic Properties and Reactivity of this compound

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide deep insights into the intrinsic electronic structure of a molecule, which ultimately governs its chemical reactivity. researchgate.netresearchgate.net For this compound, these calculations help explain its potency as an AChE inhibitor from a fundamental electronic perspective. frontiersin.orgunb.br

DFT methods are used to calculate various molecular properties and reactivity descriptors. researchgate.netscielo.br Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. frontiersin.org For an inhibitor like this compound, higher reactivity at the carbamate functional group is necessary for the carbamylation of the serine residue in the AChE active site.

Other calculated descriptors offer further insight:

Chemical Potential (μ): Indicates the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. frontiersin.org

Studies on various AChE inhibitors have shown that these quantum chemical descriptors correlate well with their observed inhibitory activity. researchgate.net For instance, a higher electrophilicity index for the carbamate carbonyl carbon would suggest a greater propensity to undergo nucleophilic attack by Ser200, leading to more efficient inhibition. frontiersin.org

Table 2: Key Quantum Chemical Descriptors for Reactivity Analysis

Descriptor Symbol Significance for Reactivity Reference
HOMO-LUMO Energy Gap ΔE A smaller gap suggests higher reactivity. frontiersin.org
Chemical Potential μ Relates to the tendency for electron transfer. frontiersin.org
Electrophilicity Index ω Indicates the propensity to accept electrons in a reaction. frontiersin.org

By applying these computational methods to this compound, researchers can rationalize its mechanism of action at an electronic level, complementing the structural and dynamic insights gained from molecular docking and MD simulations. researchgate.netfrontiersin.org

In Silico Screening and Virtual Ligand Design for this compound-Related Compounds

In silico screening and virtual ligand design are powerful computational strategies that accelerate the discovery and development of new therapeutic agents. researchgate.netdrugtargetreview.com These methods leverage the known structural and chemical properties of a lead compound, such as this compound, and its biological target to identify or create novel molecules with enhanced potency and desired characteristics. biosolveit.demuni.cz In the context of this compound, these computational approaches are primarily focused on designing new inhibitors of acetylcholinesterase (AChE), the enzyme target for which this compound was developed. nih.govuni-halle.de

Computer-aided drug design (CADD) encompasses a range of techniques, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore-based screening, all of which are instrumental in designing this compound-related compounds. nih.govmdpi.com These methods allow researchers to screen vast virtual libraries of compounds, predict their binding affinity, and understand the key molecular interactions necessary for biological activity before undertaking expensive and time-consuming chemical synthesis and in vitro testing. acs.orgals-journal.com

A significant aspect of virtual ligand design for this compound-related compounds involves using its three-dimensional structure, particularly its orientation when bound to AChE, as a template. The crystal structure of this compound in complex with Torpedo californica acetylcholinesterase (TcAChE) has been determined and provides a detailed blueprint of its binding mode. researchgate.netresearchgate.net This structural information is invaluable for designing new derivatives.

One prominent application is in the field of 3D-QSAR studies. In one such study, this compound co-crystallized with AChE was used as a template to develop highly reliable 3D-QSAR models for a series of 40 physostigmine (B191203) derivatives. nih.gov The goal was to understand the relationship between the three-dimensional properties of the molecules and their inhibitory activity. The resulting models, based on comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), showed significant predictive power, as indicated by their statistical validation parameters. nih.gov The analysis of the contour maps from these models helps in identifying the structural modifications that could lead to more potent compounds for treating Alzheimer's disease. nih.gov

Table 1: Statistical Results of 3D-QSAR Models for Physostigmine Analogues Using a this compound Template nih.gov

ModelCross-Validated q²External Validation r²
CoMFA0.7620.730
CoMSIA0.7540.720

Molecular docking is another cornerstone of virtual screening for this compound-related compounds. mdpi.comresearchgate.net Covalent docking simulations have been employed to model the AChE-carbamate Michaelis complexes for this compound and other potent carbamates. mdpi.comacs.org These studies revealed that while this compound and the related drug Rivastigmine share the same binding site within the TcAChE enzyme, they adopt distinct orientations. mdpi.com The analysis of these docking results provides insights into the structural factors that govern the stability of the enzyme-inhibitor complex. mdpi.com This knowledge is then used to guide the design of new carbamates with interaction patterns similar to this compound, aiming for improved inhibitory activity. mdpi.com

Modern approaches also incorporate machine learning (ML) models to screen massive compound databases like ChEMBL for potential AChE inhibitors. acs.org These ML models are trained to predict the binding affinity of molecules to a target protein. nih.gov While not exclusively focused on this compound analogues, these large-scale screenings help identify novel chemical scaffolds that could be developed into effective inhibitors, with this compound serving as a benchmark compound. nih.govacs.org The output of such screening is often a list of candidate molecules ranked by a predicted score, such as binding energy, which can then be prioritized for further computational and experimental validation. acs.orgscielo.br

Table 2: Example of Docking Scores for Potential Inhibitors Identified via Virtual Screening (Note: This table is illustrative of data generated in virtual screening studies, based on findings from related research.) mdpi.com

Compound IDTargetDocking Score (ChemScore)
Compound 4AChE> 40
Compound 5AChE> 40
Compound 6AChE> 40
Compound 7AChE> 40
Compound 8AChE> 40
Compound 9AChE~ 40

Through these integrated computational strategies, researchers can rationally design and prioritize novel compounds related to this compound, significantly streamlining the path toward developing next-generation acetylcholinesterase inhibitors.

Preclinical in Vitro and Ex Vivo Pharmacological Characterization of Ganstigmine

Characterization of Ganstigmine's Effects in Isolated Cell Systems

Neuroblastoma Cell Line Studies (e.g., SH-SY5Y)

Research utilizing the human neuroblastoma cell line SH-SY5Y has provided insights into the cellular mechanisms of this compound. nih.gov The SH-SY5Y cell line is a subline of the SK-N-SH cell line and is widely used in neurobiology research. nih.gov Studies have investigated the impact of this compound on the metabolism of the amyloid precursor protein (APP), a key protein in the pathology of Alzheimer's disease. nih.gov

Short-term treatment with this compound for two hours resulted in a modest increase in the secretion of the soluble alpha-fragment of APP (sAPPα), with the maximum effect being approximately 1.5 times the baseline level. nih.gov However, longer-term exposure to 100 nM of this compound for 24 hours, which leads to continuous inhibition of acetylcholinesterase, did not affect the expression of APP isoforms. nih.gov Despite this, the compound was observed to enhance the constitutive release of sAPPα. nih.gov

Modulation of Cellular Pathways and Biomarkers

The effects of this compound on cellular pathways are primarily linked to its role as an acetylcholinesterase inhibitor. The increased release of sAPPα following this compound treatment is believed to occur through a mechanism involving indirect cholinergic stimulation. nih.gov This suggests that by inhibiting AChE, this compound increases acetylcholine (B1216132) levels, which in turn modulates the processing of APP. The modulation of APP metabolism and the subsequent increase in the neuroprotective sAPPα fragment represent key biomarker effects observed in these in vitro studies. nih.govresearchgate.net

Ex Vivo Evaluation of this compound's Activity in Tissue Samples

Anti-Acetylcholinesterase Activity in Tissue Homogenates

Ex vivo studies have been conducted to assess the anti-acetylcholinesterase activity of this compound in tissue homogenates. This method allows for the evaluation of the compound's inhibitory effect on AChE in a setting that more closely resembles the in vivo environment than isolated cell cultures. mdpi.com The activity of AChE can be measured in homogenates from various brain regions, providing data on the tissue-specific inhibitory potential of the compound. d-nb.infoeuropeanreview.org While specific data on this compound's IC50 values in different tissue homogenates were not available in the provided search results, the methodology for such an assessment is well-established.

Neurochemical and Neurobehavioral Effects in Preclinical Animal Models

Modulatory Effects on Neurotransmitter Levels in Brain Regions

In vivo microdialysis studies in rats have demonstrated that this compound significantly impacts brain cholinergic transmission. nih.gov Both local administration (1 and 10 µM) and oral administration (1.5 and 3 mg/kg) of this compound led to a notable increase in extracellular acetylcholine concentrations in the rat prefrontal cortex. nih.gov Furthermore, repeated oral administration of this compound (3 mg/kg for six consecutive days) resulted in a significant elevation of basal extracellular acetylcholine levels in the same brain region. nih.gov

Interestingly, this compound's effects appear to be selective for the cholinergic system. The studies found that at the doses tested (1.5 and 3 mg/kg, oral), this compound did not alter the concentrations of serotonin (B10506) (5-HT) or noradrenaline (NA). nih.gov Similarly, the levels of dopamine (B1211576) (DA) and its metabolites were unaffected by either acute or repeated treatment with this compound. nih.gov

The following table summarizes the observed effects of this compound on various neurotransmitter levels in the rat prefrontal cortex.

NeurotransmitterAcute this compound AdministrationRepeated this compound Administration
Acetylcholine (ACh) Significantly IncreasedSignificantly Increased Basal Levels
Serotonin (5-HT) No EffectNo Effect
Noradrenaline (NA) No EffectNo Effect
Dopamine (DA) No EffectNo Effect

Reversal of Experimentally Induced Cognitive Deficits in Animal Models

This compound has been evaluated in animal models for its potential to reverse experimentally induced cognitive deficits. Research has shown its efficacy in ameliorating memory impairment caused by the cholinergic antagonist scopolamine (B1681570) and in a transgenic mouse model of Alzheimer's disease. nih.govnih.gov

In studies involving rats, this compound has been found to counteract the amnesia induced by scopolamine, a compound frequently used to create animal models of cognitive impairment. nih.govnih.govfrontiersin.org Additionally, this compound was investigated in AD11 anti-nerve growth factor (anti-NGF) transgenic mice, which serve as an animal model for Alzheimer's disease. nih.govnih.gov In these mice, both intraperitoneal and oral administration of this compound were able to reverse the existing cholinergic and behavioral deficits. nih.gov

Table 2: Efficacy of this compound in Animal Models of Cognitive Deficit

This table details the results of this compound administration in preclinical models of cognitive impairment.

Animal ModelInduced DeficitOutcome of this compound Administration
RatScopolamine-induced amnesiaAmelioration of memory impairment. nih.govnih.gov
AD11 anti-NGF Transgenic MouseCholinergic and behavioral deficitsReversal of cholinergic and behavioral deficits. nih.gov

Advanced Biophysical and Structural Biology Approaches to Ganstigmine Target Complexes

X-ray Crystallography of Ganstigmine-Acetylcholinesterase Conjugates

X-ray crystallography has been instrumental in revealing the precise molecular interactions between this compound and its target enzyme, acetylcholinesterase (AChE).

The crystal structure of the conjugate formed between this compound and Torpedo californica acetylcholinesterase (TcAChE) has been determined at a resolution of 2.40 Å. nih.gov This high-resolution structure reveals that this compound acts as a pseudo-irreversible inhibitor. nih.govnih.gov The mechanism involves the carbamoylation of the active-site serine (Ser200). nih.govresearchgate.net Specifically, the carbamoyl (B1232498) moiety of this compound forms a covalent bond with the hydroxyl group of Ser200. nih.govacs.org

A key finding from the crystallographic data is that the leaving group, geneseroline (B56026), is not retained within the enzyme's active site gorge after the carbamoylation occurs. acs.orgnih.govkau.edu.sa The nitrogen atom of this compound's carbamoyl group forms a significant hydrogen-bonding interaction with a histidine residue (His440) in the active site. nih.govacs.org This interaction is critical as it helps to inactivate the catalytic triad (B1167595), providing a structural explanation for the long-lasting inhibitory effect of this compound observed in vivo. nih.gov The active site of AChE is located at the base of a deep, narrow gorge lined with aromatic residues that facilitate the guidance of ligands. researchgate.netwikidoc.org

Table 1: Crystallographic Data for this compound-TcAChE Complex

Parameter Value
PDB Code 2BAG nih.govebi.ac.uk
Resolution 2.40 Å nih.gov
Target Enzyme Torpedo californica Acetylcholinesterase (TcAChE) nih.gov
Ligand This compound (CHF-2819) nih.gov
Binding Nature Covalent (Carbamoylation of Ser200) nih.gov
Key Interaction Hydrogen bond between carbamoyl nitrogen and His440 nih.gov

The binding of this compound induces specific, albeit localized, conformational changes in the acetylcholinesterase enzyme. The covalent modification of Ser200 by the carbamoyl group and the subsequent hydrogen bond with His440 effectively disrupts the catalytic triad, which also includes a glutamate (B1630785) residue. nih.govacs.org This disruption is a primary consequence of the binding event. The structure of the this compound-TcAChE conjugate shows how the inhibitor is accommodated within the active site, providing a stable, inhibited enzyme state. nih.gov The detailed structural information offers a solid foundation for designing new derivatives with potentially improved binding affinities and pharmacological profiles. nih.gov

High-Resolution Structural Elucidation of Binding Modes

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound-Target Interactions

While specific NMR studies focusing exclusively on this compound are not extensively detailed in the public literature, the principles of using NMR to study acetylcholinesterase inhibitors are well-established and can be applied to understand this compound's interactions. nih.gov

NMR spectroscopy is a powerful tool for studying the binding of inhibitors like physostigmine (B191203), a related compound, to acetylcholinesterase. nih.govLigand-observed NMR techniques, such as monitoring changes in the linewidth of the inhibitor's proton resonances upon binding to the enzyme, can be used to determine binding events and estimate dissociation constants (KD). nih.gov For instance, the broadening of N-methyl group resonances in physostigmine indicates its association with the enzyme. nih.gov

Protein-observed NMR can provide insights into the conformational state of the enzyme itself. Studies on human acetylcholinesterase have used proton NMR to identify short, strong hydrogen bonds within the active site, such as the one involving the active-site histidine, which becomes highly deshielded upon inhibitor binding or changes in pH. acs.org Such techniques could be used to probe the conformational heterogeneity and the protonation state of the active site histidine in the this compound-AChE complex, complementing the static picture from X-ray crystallography. acs.org Methods like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) are also valuable for characterizing the binding epitopes of ligands interacting with AChE. frontiersin.org

Real-Time Binding Kinetics Analysis (e.g., Surface Plasmon Resonance) of this compound

The technique involves immobilizing acetylcholinesterase on a sensor chip. nicoyalife.com this compound would then be flowed over the surface at various concentrations. nicoyalife.com The binding event causes a change in the refractive index at the sensor surface, which is proportional to the change in mass and is recorded in a sensorgram. jacksonimmuno.com By fitting these data to kinetic models, one can determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). nicoyalife.commalvernpanalytical.com Given this compound's mechanism of covalent modification, the SPR profile would be expected to show very slow or negligible dissociation, reflecting the formation of a stable carbamoylated enzyme. nih.gov

Table 2: Representative Kinetic Parameters Measurable by SPR

Kinetic Parameter Description Typical Units
ka (kon) Association rate constant M⁻¹s⁻¹
kd (koff) Dissociation rate constant s⁻¹

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of this compound Binding

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. nih.govwikipedia.org It is the only method that can determine the binding constant (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of an interaction in a single experiment. wikipedia.orgrsc.org

In a typical ITC experiment for this compound, a solution of the inhibitor would be titrated into a sample cell containing acetylcholinesterase. nih.govwikipedia.org The resulting heat changes are measured to generate a binding isotherm. researchgate.net Analysis of this isotherm yields the thermodynamic parameters that characterize the binding forces. For many AChE inhibitors, binding is found to be an enthalpy-driven process. nih.gov

While specific ITC data for this compound is not published, a study on other AChE inhibitors like galanthamine, tacrine, and donepezil (B133215) demonstrated the utility of ITC in determining their binding affinities (Ka) and thermodynamic signatures. nih.gov For a covalent inhibitor like this compound, the ITC thermogram would reflect the heat changes associated with both the initial non-covalent binding and the subsequent covalent carbamoylation reaction, which can complicate simple binding model analysis but provides rich energetic information. nih.govrsc.org

Table 3: Thermodynamic Parameters Determined by ITC

Thermodynamic Parameter Description
Ka Binding Affinity Constant (1/KD)
n Stoichiometry of Binding
ΔH Enthalpy Change (Heat released/absorbed)
ΔS Entropy Change (Change in disorder)

Metabolism of Ganstigmine: Mechanistic and Analytical Investigations

Identification and Characterization of Ganstigmine Metabolites in Hepatic Systems

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

The primary analytical technique for identifying and characterizing this compound metabolites is liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.gov This powerful method allows for the separation of complex mixtures followed by the sensitive and specific detection of the parent drug and its metabolites. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and tandem mass spectrometry (MS/MS) has been instrumental in these analyses. nih.gov

In a typical workflow, this compound is incubated with liver microsomes or hepatocytes. nih.govnih.gov The resulting mixture is then analyzed by LC-MS/MS. The combination of retention time data from the liquid chromatography separation and the mass-to-charge ratio (m/z) information from the mass spectrometer enables the identification of potential metabolites. Further structural elucidation is achieved through tandem mass spectrometry (MS/MS), where precursor ions of interest are fragmented to produce a characteristic product ion spectrum, which serves as a structural fingerprint. mdpi.com High-resolution mass spectrometry, such as quadrupole time-of-flight (Q-TOF) LC/MS, has also been employed to obtain accurate mass measurements, further aiding in the confident identification of metabolites. nih.govresearchgate.net

Oxidative Metabolism Pathways of this compound

Studies involving rat liver microsomes have shown that this compound undergoes extensive phase I metabolism. nih.gov The primary metabolic pathways are oxidative in nature and include:

Hydroxylation: The addition of a hydroxyl group (-OH) to the this compound molecule. nih.gov

Demethylation: The removal of a methyl group (-CH3). nih.gov

Reduction: The addition of hydrogen atoms. nih.gov

Incubation of this compound with rat liver microsomes resulted in the identification of eight main metabolites. nih.gov Among these, key metabolites include geneseroline (B56026), as well as mono-hydroxylated, demethylated, and reduced forms of this compound. nih.gov Further studies using rat hepatocytes confirmed these findings and identified additional metabolites, including a geneseroline-glucuronide, and products of oxidation and rearrangement of this compound. nih.gov

Interspecies Metabolic Comparisons of this compound in Preclinical Models

To predict the metabolic profile of this compound in humans, comparative in vitro metabolism studies have been conducted across various preclinical species, including rats, dogs, and monkeys. nih.govnih.gov These studies are essential as significant inter-species differences in drug metabolism can exist. mdpi.comresearchgate.net

Investigations using liver microsomes and hepatocytes from rats, dogs, monkeys, and humans have been performed. nih.govnih.gov The metabolic profile of this compound was found to be broadly similar across these species, with no substantial differences observed in the number and abundance of the detected metabolites. nih.gov This suggests that the metabolic pathways identified in rats are likely relevant to humans.

Table 1: Summary of Interspecies Metabolic Comparison of this compound

SpeciesKey FindingsReference
Rat Formation of eight main metabolites, including geneseroline, and mono-hydroxylated, demethylated, and reduced forms. nih.gov
Dog Similar metabolic profile to rat, but with higher amounts of geneseroline and a demethylated, reduced metabolite. nih.gov
Monkey Metabolic pattern very similar to that of the rat. nih.gov
Human Metabolic pattern very similar to that of the rat. nih.gov

Analytical Method Development for this compound and its Research Metabolites

The development of robust and reliable analytical methods is fundamental for the quantitative analysis of this compound and its metabolites in biological matrices. labmanager.com These methods are crucial for pharmacokinetic studies and to ensure data quality and regulatory compliance. labmanager.comlcms.cz

The process of analytical method development involves several key steps:

Defining the analytical target profile: This includes determining the purpose of the method, such as quantifying this compound and its metabolites in plasma or microsomal incubations. labmanager.com

Choosing the analytical technique: Based on the physicochemical properties of this compound and its metabolites, such as polarity and stability, appropriate techniques are selected. labmanager.com LC-MS/MS is the method of choice due to its high sensitivity and selectivity. mdpi.com

Optimizing instrumental conditions: This involves fine-tuning parameters such as the mobile phase composition, column type, flow rate, and mass spectrometer settings to achieve optimal separation and detection. labmanager.com

Method validation: Once developed, the method must be validated according to regulatory guidelines (e.g., ICH guidelines) to ensure it is accurate, precise, specific, linear, and robust. nih.govjpionline.org

For this compound, high-performance liquid chromatography (HPLC) coupled with mass spectrometric detection has been the primary analytical approach. nih.gov These methods are developed to be stability-indicating, meaning they can resolve the parent drug from its degradation products and metabolites. nih.gov The validation process ensures that the method can be reliably used for its intended purpose in routine analysis. nih.gov

Emerging Research Avenues and Future Directions for Ganstigmine in Chemical Biology

Conceptualization of Ganstigmine as a Chemical Probe for Unraveling Biological Processes

A chemical probe is a small molecule used to study and manipulate a specific protein or biological pathway, helping to elucidate its function in cellular or organismal contexts. thermofisher.krnih.govpromega.ca this compound's established interaction with acetylcholinesterase makes it a valuable tool for investigating the cholinergic system. researchgate.net However, its utility as a probe extends further due to its dual mechanism of action. drugbank.com

Beyond its competitive inhibition of AChE, this compound also acts as a positive allosteric modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs). jddtonline.infojst.go.jp This means it binds to a different site on the receptor than acetylcholine, enhancing the receptor's response to its natural ligand. jddtonline.info This dual activity allows researchers to use this compound to dissect the complex roles of cholinergic signaling, which is implicated in everything from neurotransmission to inflammation. jddtonline.infojst.go.jp

Recent studies have utilized this compound to explore the "cholinergic anti-inflammatory pathway," a mechanism where the nervous system helps control systemic inflammation. jddtonline.infofrontiersin.org By using this compound to activate this pathway, researchers can investigate its downstream effects on cytokine production and immune cell function, providing insights into neuro-immune interactions. jddtonline.info Furthermore, its ability to cross the blood-brain barrier allows for its use in in-vivo studies to probe the central nervous system's functions. nih.gov

The development of this compound and its enantiomer, which lacks significant AChE inhibitory activity but retains neuroprotective effects, provides a unique set of tools. nih.gov This allows for the separation of its cholinergic effects from other potentially beneficial activities, such as protection against amyloid-beta toxicity, thereby helping to unravel complex neurodegenerative processes. nih.gov

Exploration of Novel this compound-Derived Scaffolds for Multi-Target Modulation

The complex nature of many diseases, particularly neurodegenerative disorders, has spurred a shift from a "one-target, one-drug" approach to the development of multi-target-directed ligands (MTDLs). nih.govmdpi.com The core structure of this compound serves as an excellent scaffold for designing such molecules. nih.gov

Researchers are creating hybrid compounds by combining the this compound framework with other pharmacophores to engage multiple disease-relevant targets simultaneously. For instance, hybrids of this compound and Memantine have been synthesized to concurrently inhibit AChE and antagonize NMDA receptors, both crucial targets in Alzheimer's disease. nih.gov Another strategy involves creating this compound-curcumin hybrids, aiming to combine the cholinergic activity of this compound with the antioxidant and anti-amyloid properties of curcumin. scispace.com

The goal of these novel scaffolds is to produce synergistic effects that a single-target agent could not achieve. Computational and molecular modeling studies are instrumental in this process, allowing for the rational design of new derivatives with optimized binding affinities for multiple targets. mdpi.comacs.org These studies help in understanding the structure-activity relationships and in predicting the biological profiles of new this compound-based compounds. mdpi.com

Below is an interactive table summarizing examples of this compound-derived hybrid compounds and their intended targets.

Hybrid Compound ScaffoldTarget 1Target 2Rationale
This compound-MemantineAcetylcholinesterase (AChE)NMDA ReceptorCombine symptomatic relief (AChE inhibition) with disease-modification (NMDA antagonism). nih.gov
This compound-CurcuminAcetylcholinesterase (AChE)Multiple (e.g., Aβ aggregation, oxidative stress)Integrate cholinergic benefits with anti-amyloid and antioxidant effects. scispace.com
This compound-Ferulic AcidAcetylcholinesterase (AChE)Oxidative Stress PathwaysLeverage antioxidant properties of ferulic acid to combat neuroinflammation. mdpi.com
This compound-IndoleAcetylcholinesterase (AChE)Serotonin (B10506) SystemModulate both cholinergic and serotonergic systems, which are implicated in cognitive and behavioral symptoms. nih.gov

Theoretical Considerations for this compound's Role in Systems Pharmacology

Systems pharmacology aims to understand how drugs affect the entire biological system, rather than just an isolated target. This compound is an interesting case study for this field due to its effects on multiple neurotransmitter systems beyond the cholinergic pathway. jst.go.jp Its allosteric modulation of nAChRs can influence the release of dopamine (B1211576), glutamate (B1630785), and GABA, creating a cascade of network effects throughout the brain. jst.go.jp

Computational approaches, such as network pharmacology and pathway analysis, are being used to map the complex interactions influenced by this compound. acs.org These models can help predict how the compound's primary actions translate into broader physiological or therapeutic outcomes. By integrating data from genomics, proteomics, and metabolomics, a more holistic picture of this compound's impact can be constructed.

This systems-level perspective is crucial for understanding why a "weak" AChE inhibitor like this compound can have significant clinical effects. jst.go.jp Its efficacy likely arises not just from boosting acetylcholine levels, but from rebalancing multiple interconnected signaling networks. Theoretical models can help generate new hypotheses about its mechanisms and suggest novel therapeutic combinations or applications. uni-halle.de

Challenges and Opportunities in Advancing this compound Research towards Novel Biological Insights

Despite its potential, research into this compound and its derivatives faces several challenges. A primary hurdle is the sustainable and scalable production of the compound. frontiersin.org While it can be extracted from natural sources, this is often economically challenging, prompting extensive research into total chemical synthesis and biosynthetic production in engineered microbial systems. frontiersin.orgresearchgate.net

Challenges:

Synthesis and Production: Developing efficient and cost-effective methods for total synthesis or biosynthesis remains a key challenge. frontiersin.orgresearchgate.net

Translational Modeling: Accurately translating findings from animal models to human pathophysiology is a persistent difficulty in drug discovery. cas.org

Intellectual Property: Navigating the patent landscape for repurposed or derivative compounds can be complex, potentially slowing down development. frontiersin.org

Target Validation: While this compound has known targets, fully validating the engagement and downstream effects of novel derivatives in complex biological systems is a significant undertaking. promega.ca

Opportunities:

Biotechnological Production: Advances in synthetic biology and metabolic engineering offer the promise of sustainable this compound production. frontiersin.org

Multi-Target Drug Design: The this compound scaffold is a proven starting point for developing MTDLs for complex diseases. mdpi.comnih.gov

Chemical Probe Development: There is an opportunity to develop more refined this compound-based probes, including versions with fluorescent tags or photo-activatable groups, to better study cholinergic signaling in real-time.

Drug Repurposing: Investigating this compound for new indications beyond its current uses, based on its systems-level effects, presents a promising avenue for research. frontiersin.org

The journey of this compound from a natural alkaloid to a versatile chemical tool is ongoing. Advances in chemical synthesis, computational modeling, and systems biology will continue to unlock new opportunities to harness its unique properties for novel biological insights and therapeutic strategies.

Q & A

Q. What is the molecular mechanism of Ganstigmine’s acetylcholinesterase (AChE) inhibition, and how does it compare to other carbamate-based inhibitors?

this compound acts as a pseudo-irreversible AChE inhibitor by covalently binding to the catalytic serine residue (Ser200 in Torpedo californica AChE) via its carbamoyl moiety. Structural studies reveal that its nitrogen atom forms a critical hydrogen bond with His440, stabilizing the enzyme-inhibitor complex and prolonging activity . Unlike rivastigmine, this compound’s leaving group (geneseroline) dissociates entirely from the active site, which may contribute to its distinct pharmacodynamic profile . Comparative in vitro assays using Ellman’s method can quantify inhibition potency relative to other carbamates (e.g., rivastigmine) .

Q. What experimental approaches are used to assess this compound’s pharmacokinetic and pharmacodynamic properties in preclinical studies?

Key methodologies include:

  • In vitro AChE inhibition assays : Measures IC50 values using purified enzyme and substrate (e.g., acetylthiocholine) .
  • Pharmacokinetic modeling : Evaluates absorption, distribution, and elimination via plasma concentration-time profiles. This compound exhibits nonlinear pharmacokinetics, with rapid absorption (Tmax ~1 hour) and prolonged AChE inhibition (>24 hours) in clinical trials .
  • Ex vivo enzyme activity assays : Tissues (e.g., brain, liver) are homogenized post-administration to quantify residual AChE activity .

Q. What were the primary findings from early clinical trials of this compound in Alzheimer’s disease (AD) patients?

A Phase II trial (N=29) identified a maximum tolerated dose of 10 mg/day, with dose-dependent AChE inhibition and 24-hour efficacy. Adverse events (e.g., nausea, vomiting) at higher doses (>10 mg) led to trial discontinuation in some cohorts. Despite promising pharmacodynamics, development was halted for strategic reasons, highlighting challenges in balancing efficacy and tolerability .

Advanced Research Questions

Q. How can structural biology techniques elucidate this compound’s binding mode and guide rational drug design?

X-ray crystallography of this compound-TcAChE complexes (PDB: 2BAG) resolved its interaction with the catalytic triad (Ser200, His440, Glu327) and peripheral anionic site residues. Computational tools like PyMOL can analyze root-mean-square deviations (RMSD) between inhibitor-enzyme complexes to identify structural determinants of binding affinity . These insights enable the design of derivatives with enhanced hydrogen-bonding networks or optimized leaving groups .

Q. What methodological strategies resolve contradictions between preclinical efficacy and clinical outcomes for this compound?

Discrepancies arise from species-specific enzyme dynamics (e.g., human vs. Torpedo AChE) and intersubject variability in drug metabolism. To address this:

  • Comparative molecular dynamics simulations : Analyze inhibitor-enzyme stability across species .
  • Population pharmacokinetic-pharmacodynamic (PK-PD) modeling : Incorporates covariates (e.g., age, CYP450 polymorphisms) to predict interpatient variability .
  • Post-hoc analysis of clinical data : Identifies subgroups with optimal therapeutic indices .

Q. How can 3D-QSAR models improve the design of this compound derivatives with enhanced potency and reduced toxicity?

3D-QSAR (Comparative Molecular Field Analysis, CoMFA) using this compound as a template identifies steric, electrostatic, and hydrophobic fields governing AChE inhibition. For example, a CoMFA model (q²=0.762) validated with external compounds (r²=0.730) highlights the importance of substituent positioning in the active site gorge. Contour maps guide the synthesis of derivatives with modified carbamate groups or aromatic rings to optimize binding .

Q. What computational methods validate this compound’s covalent docking orientation in AChE, and how do results compare to experimental data?

Covalent docking (e.g., using AutoDock4 or Schrödinger) models the Michaelis complex formation between this compound and AChE. Docking scores correlate with experimental IC50 values, while RMSD analysis (<2.0 Å) confirms alignment with crystallographic data. Discrepancies in rivastigmine vs. This compound orientation (e.g., interactions with Trp84) explain differences in inhibitory kinetics .

Q. What experimental designs mitigate confounding factors in assessing this compound’s neuroprotective effects independent of AChE inhibition?

  • Gene knockout models : AChE-deficient mice isolate cholinergic vs. non-cholinergic mechanisms .
  • Biomarker profiling : Measures tau phosphorylation, amyloid-β levels, and oxidative stress markers in parallel with AChE activity .
  • Dose-escalation studies with washout periods : Differentiates acute enzyme inhibition from long-term neuroprotection .

Methodological Guidelines

  • For structural studies : Prioritize high-resolution crystallography (≤2.4 Å) and validate docking poses with mutagenesis (e.g., His440Ala variants) .
  • For clinical data analysis : Use mixed-effects models to account for dropout rates and interindividual variability in PK-PD studies .
  • For QSAR validation : Ensure external test sets include diverse chemical scaffolds to avoid overfitting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.